
2,4-dimethylheptan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dimethylheptan-2-ol is an organic compound with the molecular formula C₉H₂₀O. It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a heptane chain, which also has two methyl groups attached to the fourth carbon. This compound is known for its applications in various chemical processes and industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4-dimethylheptan-2-ol can be synthesized through several methods:
Grignard Reaction: One common method involves the reaction of 2,4-dimethyl-2-heptanone with a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis.
Reduction of Ketones: Another method involves the reduction of 2,4-dimethyl-2-heptanone using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic hydrogenation of the corresponding ketone. This process is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,4-dimethylheptan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,4-dimethyl-2-heptanone using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form the corresponding alkane, 2,4-dimethylheptane, using strong reducing agents.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄)
Major Products
Oxidation: 2,4-dimethyl-2-heptanone
Reduction: 2,4-dimethylheptane
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2,4-dimethylheptan-2-ol has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It serves as a model compound in studies of alcohol metabolism and enzyme activity.
Medicine: Research into its potential therapeutic effects and its role in drug formulation.
Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-dimethylheptan-2-ol involves its interaction with various molecular targets and pathways:
Enzyme Interaction: It can act as a substrate for alcohol dehydrogenase, leading to its oxidation to the corresponding ketone.
Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with other molecules, influencing its reactivity and interactions.
Comparación Con Compuestos Similares
2,4-dimethylheptan-2-ol can be compared with other similar compounds such as:
2-Heptanol: Lacks the additional methyl groups, resulting in different physical and chemical properties.
2,4-Dimethyl-3-heptanol: The position of the hydroxyl group and methyl groups differs, affecting its reactivity and applications.
2,6-Dimethyl-4-heptanol: Another isomer with different substitution patterns, leading to unique properties and uses.
These comparisons highlight the uniqueness of this compound in terms of its structure, reactivity, and applications.
Propiedades
Número CAS |
65822-93-7 |
|---|---|
Fórmula molecular |
C9H20O |
Peso molecular |
144.25 g/mol |
Nombre IUPAC |
2,4-dimethylheptan-2-ol |
InChI |
InChI=1S/C9H20O/c1-5-6-8(2)7-9(3,4)10/h8,10H,5-7H2,1-4H3 |
Clave InChI |
VORBOMMQBCSRQF-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)CC(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


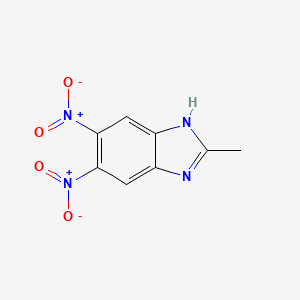




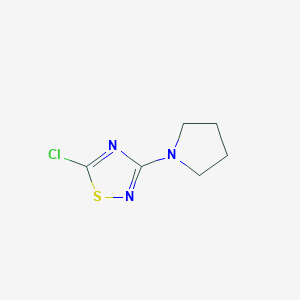
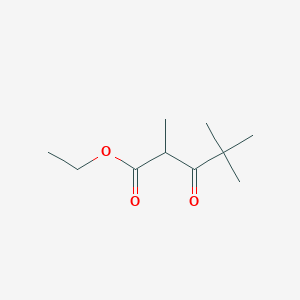



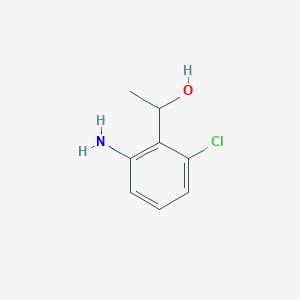
![4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-C]quinoline-2-methanol](/img/structure/B8760403.png)
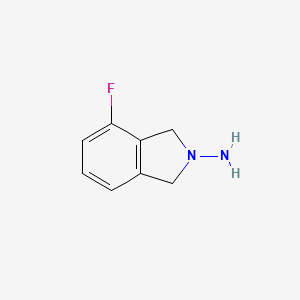
![5h-[1,3]Dioxolo[4,5-f]indole-7-carbaldehyde](/img/structure/B8760413.png)
